REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:3]=[C:4]([C:8]([CH3:12])([CH3:11])[C:9]#[N:10])[CH:5]=[CH:6][CH:7]=1.Cl.N>C1COCC1>[Cl:1][C:2]1[CH:3]=[C:4]([C:8]([CH3:12])([CH3:11])[CH2:9][NH2:10])[CH:5]=[CH:6][CH:7]=1
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Name
|
|
Quantity
|
6.4 g
|
Type
|
reactant
|
Smiles
|
ClC=1C=C(C=CC1)C(C#N)(C)C
|
Name
|
solution
|
Quantity
|
71.3 mL
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
80 mL
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Type
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solvent
|
Smiles
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C1CCOC1
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Name
|
|
Quantity
|
10 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
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N
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Control Type
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UNSPECIFIED
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Setpoint
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0 °C
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Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
|
Type
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TEMPERATURE
|
Details
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the resulting mixture was heated
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Type
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TEMPERATURE
|
Details
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to reflux for 5 hours
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Duration
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5 h
|
Type
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CUSTOM
|
Details
|
to quench
|
Type
|
CUSTOM
|
Details
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the reaction
|
Type
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CONCENTRATION
|
Details
|
The mixture was then concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
to afford a solid residue, which
|
Type
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EXTRACTION
|
Details
|
After extraction with ethyl acetate
|
Type
|
CUSTOM
|
Details
|
the organic layer was dried over anhy
|
Type
|
FILTRATION
|
Details
|
Na2SO4, filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
The crude product was purified by flash column chromatography (silica gel, 180 g, 5% methanol in dichloromethane)
|
Name
|
|
Type
|
product
|
Smiles
|
ClC=1C=C(C=CC1)C(CN)(C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2.8 g | |
YIELD: PERCENTYIELD | 43% | |
YIELD: CALCULATEDPERCENTYIELD | 42.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |